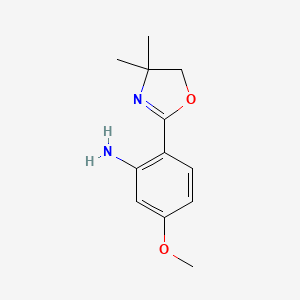
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is an organic compound with a unique structure that includes an oxazole ring and a methoxy group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline typically involves the reaction of 5-methoxyaniline with a suitable oxazole precursor. One common method is the cyclization of an appropriate precursor in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 100-150°C)
Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated aniline derivatives
Applications De Recherche Scientifique
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets. The oxazole ring and methoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline
- N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is unique due to the presence of both the oxazole ring and the methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-11(14-12)9-5-4-8(15-3)6-10(9)13/h4-6H,7,13H2,1-3H3 |
Clé InChI |
BMEOFIUFZHLBEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=C(C=C(C=C2)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


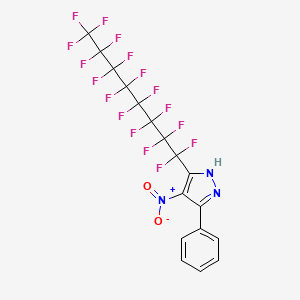
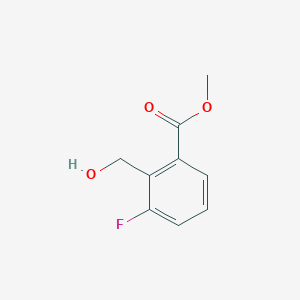


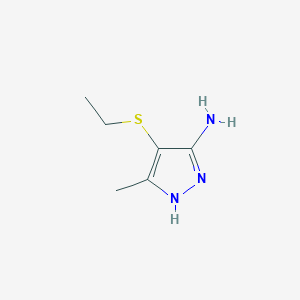

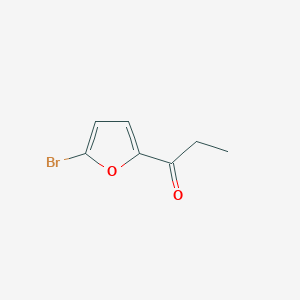

![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)

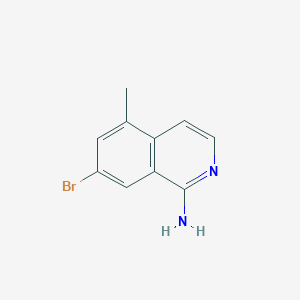
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)


